9-ethyl-N-{[2-(trifluoromethoxy)phenyl]methyl}-9H-purin-6-amine
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Overview
Description
9-ethyl-N-{[2-(trifluoromethoxy)phenyl]methyl}-9H-purin-6-amine is a synthetic compound belonging to the purine derivative family This compound is characterized by the presence of an ethyl group at the 9th position of the purine ring and a trifluoromethoxyphenylmethyl group attached to the nitrogen atom at the 6th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-ethyl-N-{[2-(trifluoromethoxy)phenyl]methyl}-9H-purin-6-amine typically involves a multi-step process. One common method starts with the preparation of 9-ethyl-9H-purine-6-amine, which is then reacted with 2-(trifluoromethoxy)benzyl chloride under basic conditions to yield the desired compound. The reaction is usually carried out in a solvent such as toluene, with sodium carbonate as the base .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
9-ethyl-N-{[2-(trifluoromethoxy)phenyl]methyl}-9H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted purine derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study purine metabolism.
Medicine: Evaluated for its anti-tumor activities, particularly against cervical and ovarian cancer cells.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 9-ethyl-N-{[2-(trifluoromethoxy)phenyl]methyl}-9H-purin-6-amine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes involved in DNA replication and repair, thereby exerting its anti-tumor effects. The compound may also interfere with signaling pathways that regulate cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
9-ethyl-9H-purine-6-amine: Lacks the trifluoromethoxyphenylmethyl group, resulting in different biological activities.
2-chloro-9-ethyl-9H-purin-6-amine: Contains a chlorine atom instead of the trifluoromethoxy group, leading to variations in reactivity and potency.
Uniqueness
The presence of the trifluoromethoxy group in 9-ethyl-N-{[2-(trifluoromethoxy)phenyl]methyl}-9H-purin-6-amine imparts unique chemical and biological properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a promising candidate for drug development.
Properties
Molecular Formula |
C15H14F3N5O |
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Molecular Weight |
337.30 g/mol |
IUPAC Name |
9-ethyl-N-[[2-(trifluoromethoxy)phenyl]methyl]purin-6-amine |
InChI |
InChI=1S/C15H14F3N5O/c1-2-23-9-22-12-13(20-8-21-14(12)23)19-7-10-5-3-4-6-11(10)24-15(16,17)18/h3-6,8-9H,2,7H2,1H3,(H,19,20,21) |
InChI Key |
ROMVMQGMVOVJFM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC2=C(N=CN=C21)NCC3=CC=CC=C3OC(F)(F)F |
Origin of Product |
United States |
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